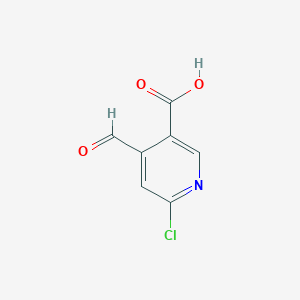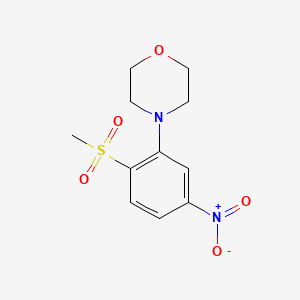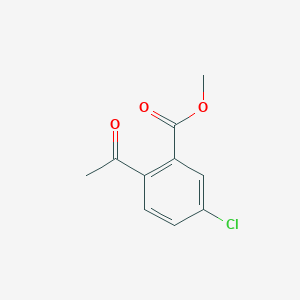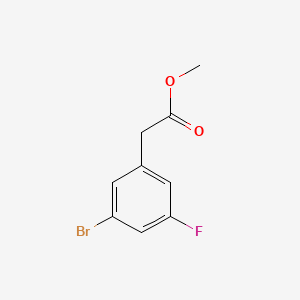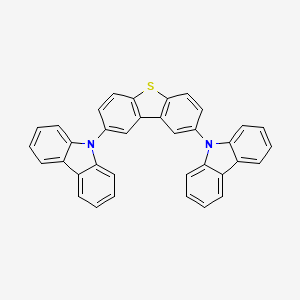![molecular formula C23H28F2N4O3 B1428766 3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1388021-47-3](/img/structure/B1428766.png)
3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H28F2N4O3 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role as an Antidote for Organophosphate Poisoning
Oximes, such as Paliperidone Z-Oxime, are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning . OP poisoning continues to be a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide .
Use in Drug Synthesis
Oximes are important intermediates for the synthesis of several pharmacological derivatives . They play a crucial role in the development of new drugs and therapies.
Anti-Microbial Activity
Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
Anti-Cancer Potential
Oximes have been reported to have useful pharmaceutical properties, including compounds with anti-cancer activities . They have been shown to inhibit over 40 different kinases, which are often targets in cancer therapy .
Anti-Inflammatory Activity
Some oximes have been found to have anti-inflammatory activities . They can inhibit lipoxygenase 5, human neutrophil elastase, and proteinase 3, all of which are involved in inflammatory responses .
Generation of Nitric Oxide
Oximes can generate nitric oxide . Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, immune response modulation, and neurotransmission .
Kinase Inhibition
Many oximes are kinase inhibitors and have been shown to inhibit multiple receptor and non-receptor tyrosine kinases . This makes them potential candidates for the treatment of diseases where these kinases are implicated.
Anti-Arthritis and Anti-Stroke Activities
Over the last twenty years, a large number of oximes have been reported with anti-arthritis and anti-stroke activities . This opens up new avenues for the use of oximes in the treatment of these conditions.
Mécanisme D'action
Target of Action
Paliperidone Z-Oxime, also known as 3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, is an atypical antipsychotic. Its primary targets are central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .
Mode of Action
The compound’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism is believed to result from mixed central serotonergic and dopaminergic antagonism . The presence of a hydroxyl group in the paliperidone molecule promotes receptor conformations that can differ from those of risperidone, leading to differences in the spectrum of regulation of cellular signal transduction cascades .
Biochemical Pathways
Paliperidone Z-Oxime affects several cellular signaling pathways coupled to four selected GPCR targets: human dopamine D2, human serotonin 2A receptor subtype (5-HT2A), human serotonin 2C receptor subtype, and human histamine H1 receptors . It also regulates endogenous antioxidant/anti-inflammatory pathways, such as the nuclear factor erythroid-related factor 2 (NRF2)/antioxidant enzymes pathway .
Pharmacokinetics
It is known that the compound is slowly released and distributed in the body . It is metabolized in the liver via CYP2D6 and 3A4, with minor metabolism via dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission . The compound is excreted in urine (80%; 59% as unchanged drug) and feces (11%) .
Result of Action
The molecular and cellular effects of Paliperidone Z-Oxime’s action include the regulation of several cellular signaling pathways and the enhancement of endogenous antioxidant/anti-inflammatory pathways . It also increases transforming growth factor-β and interleukin-10, favoring an M2 microglia profile .
Action Environment
Environmental factors such as adherence to antipsychotic drug treatment, access to care, and socioeconomic status can influence the action, efficacy, and stability of Paliperidone Z-Oxime . Identifying key factors for a successful transition from once-monthly paliperidone palmitate (PP1M) to three-monthly paliperidone palmitate (PP3M) is crucial for improving treatment outcomes, enhancing patient adherence, and reducing relapse risk in patients with schizophrenia .
Propriétés
IUPAC Name |
3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNKYXBDIXTFRW-MEFGMAGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



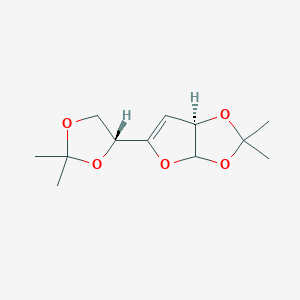
![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)
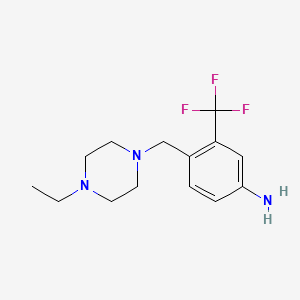
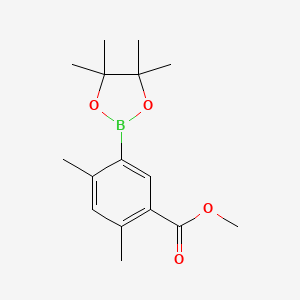
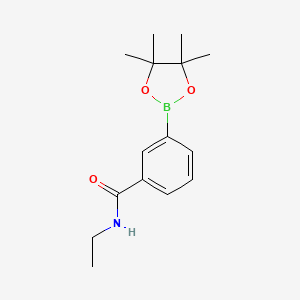
![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)

